molecular formula C33H40N8O6 B11931603 Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2

Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2

Cat. No.: B11931603
M. Wt: 644.7 g/mol
InChI Key: PIPRQKVYNAHWRU-KCHLEUMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:

    Protection of Amino Groups: The amino groups of phenylalanine, valine, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reactions: The protected amino acids are then coupled sequentially using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the peptide chain.

    Introduction of the Nitro Group: The nitro group is introduced to the phenyl ring of the arginine residue through nitration reactions using reagents like nitric acid.

    Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 involves its cleavage by specific proteolytic enzymes. The compound serves as a substrate, and upon enzymatic cleavage, it releases p-nitroaniline. This release can be quantitatively measured by absorbance at 405 nm, providing a direct measure of enzyme activity . The molecular targets include the active sites of enzymes like thrombin, trypsin, and papain, which recognize and cleave the peptide bonds in the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 is unique due to its specific structure, which makes it an excellent substrate for a wide range of proteolytic enzymes. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity, making it a valuable tool in various biochemical and medical research applications .

Properties

Molecular Formula

C33H40N8O6

Molecular Weight

644.7 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)26(20-22-10-5-3-6-11-22)38-30(43)23-12-7-4-8-13-23)32(45)40(24-15-17-25(18-16-24)41(46)47)27(29(34)42)14-9-19-37-33(35)36/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H2,34,42)(H,38,43)(H,39,44)(H4,35,36,37)/t26-,27-,28-/m0/s1

InChI Key

PIPRQKVYNAHWRU-KCHLEUMXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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